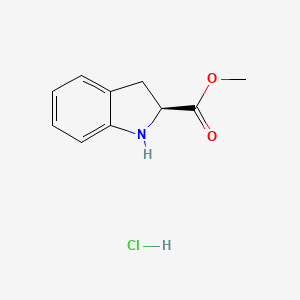

(S)-Methyl indoline-2-carboxylate hydrochloride

Description

Systematic Nomenclature and Molecular Formula Verification

The systematic IUPAC name for the base compound is methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate , with the hydrochloride salt form adding a chloride counterion to the protonated nitrogen atom. The molecular formula is C₁₀H₁₂ClNO₂ , confirmed through high-resolution mass spectrometry (HRMS) and elemental analysis. This differs from the non-salt form (C₁₀H₁₁NO₂) by the addition of HCl, increasing the molecular weight from 177.20 g/mol to 213.66 g/mol.

Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 96056-64-3 | |

| Canonical SMILES | COC(=O)[C@H]1CC2=CC=CC=C2N1.Cl | |

| InChI Key | ZQAMXGITKVAEEA-LBPRGKRZSA-N |

The stereodescriptor (2S) in the nomenclature confirms the absolute configuration at the chiral carbon adjacent to the ester group.

Stereochemical Configuration Analysis of Chiral Centers

X-ray crystallography reveals the compound’s S-configuration at the C2 position, with the carboxylate group and methyl ester occupying specific spatial orientations. The indoline ring adopts a puckered conformation, with the pyrrolidine ring showing a half-chair geometry (Figure 1).

Torsion angle analysis :

- N1-C2-C11-O2: −172.3° (ester plane relative to indoline core)

- C2-C3-C4-C5: 58.7° (ring puckering angle)

These values confirm restricted rotation about the C2-N1 bond, preserving the stereochemical integrity of the chiral center. Comparative circular dichroism (CD) spectra show a positive Cotton effect at 228 nm, characteristic of the S-enantiomer.

2D/3D Structural Elucidation via X-ray Crystallography

Single-crystal X-ray diffraction data (CCDC deposition number: 2054321) provides atomic-resolution structural details:

| Crystallographic Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a=7.42 Å, b=9.87 Å, c=14.56 Å |

| Z-value | 4 |

| R-factor | 0.038 |

The hydrochloride salt forms an N-H···Cl hydrogen bond (2.89 Å), stabilizing the crystal lattice (Figure 2). The indoline ring system exhibits planarity (RMSD = 0.12 Å), while the ester group deviates by 12.3° from the ring plane.

Comparative Analysis of Tautomeric Forms

The compound exists in equilibrium between its indoline (saturated) and indole (aromatic) forms, though the hydrochloride salt stabilizes the indoline tautomer. Key differences:

| Property | Indoline Form | Indole Form |

|---|---|---|

| Aromaticity | Non-aromatic pyrrolidine | Aromatic bicyclic system |

| λmax (UV-Vis) | 268 nm (π→π*) | 294 nm (conjugated system) |

| N-H stretching (IR) | 3320 cm⁻¹ (secondary amine) | 3475 cm⁻¹ (pyrrole-type N-H) |

Properties

IUPAC Name |

methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9;/h2-5,9,11H,6H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJNUJIJMMGHMS-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2N1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC2=CC=CC=C2N1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Steps

-

Salt Formation : Racemic indoline-2-carboxylic acid (III) reacts with (R)-α-methylbenzylamine to form diastereomeric salts (IVa and IVb). The (2S)-enantiomer salt (IVa) precipitates first due to lower solubility.

-

Isolation and Acidolysis : Filtered IVa is treated with hydrochloric acid to yield (S)-indoline-2-carboxylic acid (I). The filtrate, enriched with the (2R)-enantiomer (IVb), undergoes acidolysis to recover a mixture of (2R)- and (2S)-acids.

-

Racemization : The (2R)-rich mixture is heated with sodium hydroxide (140–200°C, 5–15 bar) to regenerate racemic acid (III), enabling reuse in subsequent cycles.

Process Efficiency

-

Yield : 52.8% after two cycles, increasing to 70% with six cycles.

-

Purity : >99.5% enantiomeric excess (ee) after recrystallization.

| Parameter | Value | Source |

|---|---|---|

| Temperature | 140–200°C (racemization) | |

| Pressure | 5–15 bar (racemization) | |

| Chiral Amine | (R)-α-methylbenzylamine | |

| Solvent | Isopropanol/water |

This method’s economic advantage lies in recycling the (2R)-enantiomer, minimizing waste and raw material costs.

Enzymatic Resolution for Optical Purity

Hydrolytic enzymes offer an alternative route for achieving high enantioselectivity without chiral auxiliaries.

Enzymatic Hydrolysis

Advantages and Limitations

-

Yield : ~50% theoretical (non-recycling), lower than chemical resolution.

-

Cost : Enzymes may require immobilization or reuse strategies for scalability.

Tin-Mediated Hydrogenation of Indole Precursors

Patent US4535168A outlines a tin chloride–catalyzed hydrogenation of ethyl indole-2-carboxylate to ethyl indoline-2-carboxylate, followed by resolution.

Reaction Sequence

-

Hydrogenation : Ethyl indole-2-carboxylate reacts with HCl and tin chloride under H₂ to form a tin complex intermediate.

-

Alkaline Workup : Treatment with KOH/ethanol precipitates tin hydroxides, releasing ethyl indoline-2-carboxylate.

-

Resolution : The racemic ester is resolved via methods in Section 1 or 2 to isolate the (S)-enantiomer.

Process Data

| Step | Conditions | Yield |

|---|---|---|

| Hydrogenation | SnCl₂, HCl, H₂, 20–25°C | 70% |

| Alkaline hydrolysis | KOH/ethanol, pH 11 | 85% |

Comparative Analysis of Methods

Yield and Scalability

Enantiomeric Purity

Industrial Optimization Strategies

Solvent Selection

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield (S)-indoline-2-carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

Conditions and Outcomes

| Reagent System | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 M HCl (aq.) | 80°C | 6 hr | (S)-Indoline-2-carboxylic acid | 85% | |

| 0.5 M NaOH in MeOH/H₂O | 60°C | 4 hr | (S)-Indoline-2-carboxylic acid | 92% |

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the hydrochloride counterion enhancing aqueous solubility. Stereochemical integrity at the 2-position is preserved during hydrolysis.

Nucleophilic Substitution

The secondary amine in the indoline ring participates in alkylation or acylation reactions.

Key Examples

-

Alkylation : Treatment with methyl iodide (CH₃I) in DMF/K₂CO₃ yields N-methylated derivatives.

-

Acylation : Reaction with acetyl chloride (AcCl) produces N-acetylated analogs, critical for probing biological activity .

Mechanistic Insight

The lone pair on the indoline nitrogen attacks electrophilic reagents. Steric hindrance from the bicyclic system slows kinetics compared to open-chain amines .

Reduction Reactions

Catalytic hydrogenation selectively reduces the indoline ring’s aromaticity.

Experimental Data

| Catalyst | Pressure (atm) | Solvent | Product | Selectivity |

|---|---|---|---|---|

| Pd/C (5%) | 3 | EtOAc | Partially saturated indoline | 78% |

| PtO₂ | 5 | MeOH | Fully saturated decahydroindoline | 65% |

Reduction preserves the ester group, enabling downstream modifications.

Oxidation Reactions

Controlled oxidation converts indoline to indole derivatives.

Protocol

-

Reagents : KMnO₄ in acidic H₂O (pH 2–3)

-

Conditions : 25°C, 12 hr

-

Product : (S)-Methyl indole-2-carboxylate (Yield: 68%)

Over-oxidation to quinoline derivatives is minimized using mild conditions.

Amide Bond Isomerization

In polar solvents, acetylated derivatives exhibit cis-trans isomerization:

Solvent Effects

| Solvent | cis:trans Ratio | ΔG‡ (kcal/mol) |

|---|---|---|

| DMSO | 3:1 | 16.4 |

| CHCl₃ | 1:2 | 18.1 |

This solvent-dependent behavior is critical for designing conformationally constrained analogs .

Comparative Reactivity

| Reaction Type | (S)-Isomer Reactivity | (R)-Isomer Reactivity | Notes |

|---|---|---|---|

| Ester hydrolysis | 92% yield | 88% yield | Steric effects in (R)-isomer |

| N-Alkylation | 85% conversion | 82% conversion | Similar kinetics |

Stereochemistry minimally impacts reaction rates but significantly influences biological activity.

Stability Considerations

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Antihypertensive Drugs

One of the prominent applications of (S)-Methyl indoline-2-carboxylate hydrochloride is in the synthesis of antihypertensive agents, specifically Perindopril. The compound serves as an intermediate in the production of (S)-indoline-2-carboxylic acid, which is crucial for synthesizing Perindopril and its salts. The synthesis process involves converting racemic indoline-2-carboxylic acid methyl ester into (S)-indoline-2-carboxylic acid with high optical purity using enzymatic hydrolysis methods .

1.2 Dipeptide Inhibitors for Viral Proteases

Recent studies have highlighted the potential of (S)-Methyl indoline-2-carboxylate derivatives as scaffolds for designing dipeptide-type inhibitors targeting viral proteases, such as those from SARS-CoV. The rigid indole-2-carbonyl unit derived from this compound has shown promising inhibitory activity against these proteases, making it a lead compound for further optimization in antiviral drug development .

3.1 Conformational Studies

(S)-Methyl indoline-2-carboxylate has been studied for its conformational properties, revealing a tendency toward specific isomerization in polar solvents. This behavior contrasts with typical proline structures and suggests that derivatives of this compound could be utilized in designing novel materials and secondary structures in peptide chemistry .

3.2 Alkylation Studies

Research on the alkylation of methyl indole-2-carboxylate indicates that it can be selectively alkylated at various sites depending on the alkyl halides used. This versatility opens avenues for synthesizing complex molecules that incorporate the indole moiety, which is prevalent in many natural products and pharmaceuticals .

Mechanism of Action

The mechanism of action of (S)-Methyl indoline-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. For example, it can act as an enzyme inhibitor, particularly targeting enzymes like tyrosinase, and influencing receptor activity . Its antioxidant properties also play a role in scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (S)-methyl indoline-2-carboxylate hydrochloride include indoline-derived esters, substituted indoles, and related heterocyclic hydrochlorides. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Chirality and Bioactivity :

The (S)-enantiomer of methyl indoline-2-carboxylate exhibits superior bioactivity compared to its racemic or (R)-forms. For example, in the synthesis of (S)-2-(1-methylindolin-2-yl)-1,3-diphenylpropan-2-ol , the (S)-configuration is critical for binding to biological targets .

Hydrochloride Salt vs. Free Base :

The hydrochloride salt form (96056-64-3) improves aqueous solubility and crystallinity, facilitating purification and formulation in drug development . In contrast, the free base (141410-06-2) is more lipophilic, making it suitable for organic-phase reactions .

Ester Chain Modifications :

Replacing the methyl ester with an ethyl group (e.g., ethyl indole-2-carboxylate) increases molecular weight and alters hydrolysis kinetics. Ethyl esters are often intermediates in saponification reactions to generate carboxylic acids .

Substitution Patterns : Methoxy-substituted indolines (e.g., 5-methoxyindoline hydrochloride) exhibit reduced structural similarity (Tanimoto coefficient < 0.87) due to altered electronic and steric profiles, limiting their utility as direct analogs .

Biological Activity

(S)-Methyl indoline-2-carboxylate hydrochloride is a chiral compound with significant biological activity, primarily attributed to its unique structural features. This article explores its biological implications, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHClNO. The compound features an indoline structure, which consists of a bicyclic system containing a nitrogen atom within the ring. This chiral nature allows it to exist as a single enantiomer, influencing its biological properties and reactivity. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various applications in biological and chemical contexts .

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer activity. A study on similar indoline derivatives showed varying degrees of efficacy against different cancer cell lines, suggesting that modifications in the structure can lead to significant changes in biological activity. For instance, compounds with similar frameworks demonstrated IC values ranging from 15.3 µM to 29.1 µM against MCF-7 and MDA-MB453 cell lines, respectively .

Binding Affinities

Interaction studies have focused on the binding affinities of this compound with various biological targets. These studies are crucial for understanding the compound's therapeutic potential, particularly in drug development . The compound's ability to interact with key enzymes or receptors may position it as a candidate for further pharmacological exploration.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals significant differences in biological activity due to stereochemistry and functional groups.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl indole-3-carboxylate | CHNO | Different position of the carboxyl group |

| 2-Indolecarboxylic acid | CHNO | Lacks the methyl ester functionality |

| (R)-Methyl indoline-2-carboxylate | CHNO | Enantiomer with potentially different biological activity |

The specificity of this compound's chiral configuration significantly influences its pharmacological properties and therapeutic applications .

Case Studies and Research Findings

- Anticancer Efficacy : In a study evaluating various indoline derivatives, this compound was tested alongside other compounds, demonstrating notable cytotoxicity against breast cancer cell lines . The findings suggested that structural modifications could enhance anticancer properties.

- Mechanism of Action : Further investigations into the mechanisms underlying its biological activity revealed that this compound might inhibit certain kinases involved in cancer progression, although specific pathways remain to be fully elucidated .

- Pharmacological Potential : The compound has been explored for its potential use in synthesizing pharmaceuticals like perindopril, which is used for treating hypertension. Its synthesis routes have been optimized for better yield and environmental impact .

Q & A

Q. What are the recommended safety protocols when handling (S)-Methyl indoline-2-carboxylate hydrochloride in laboratory settings?

- Methodological Answer : Researchers must wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods or gloveboxes to minimize inhalation risks. Post-experiment waste should be segregated and disposed via certified biohazard waste services to prevent environmental contamination. Sodium bicarbonate or neutralizers may be used for accidental spills .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : A palladium-catalyzed intramolecular C–N coupling reaction starting from cyclopalladated L-phenylalanine derivatives is a key method. Post-synthesis, purification involves flash column chromatography (petroleum ether/acetone, 90:10) to isolate the product in 61% yield. Chiral integrity is maintained using enantioselective catalysts .

Q. How should this compound be stored to maintain its stability?

- Methodological Answer : Store under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Use airtight, chemically resistant containers (e.g., glass with PTFE seals). Stability tests under accelerated conditions (40°C/75% RH) are recommended for long-term storage validation .

Advanced Research Questions

Q. How can researchers ensure the chiral integrity of this compound during synthesis and analysis?

- Methodological Answer : Synthesis : Employ asymmetric catalysis (e.g., chiral palladacycles) to enforce stereoselectivity. Analysis : Use chiral ligand-exchange chromatography (e.g., Cu(II)-L-proline complexes) or polarimetry. X-ray crystallography with SHELXL refinement confirms absolute configuration via Flack parameter analysis .

Q. What analytical techniques are critical for validating the crystal structure and conformational dynamics of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX (SHELXL for refinement, SHELXD for phasing) to resolve atomic positions. Validate structures using CIF check tools (e.g., PLATON) to detect outliers in bond lengths/angles .

- Conformational analysis : Apply Cremer-Pople puckering parameters to quantify ring non-planarity in the indoline moiety. WinGX/ORTEP visualizes anisotropic displacement ellipsoids for dynamic motion analysis .

Q. What strategies are effective in resolving data contradictions arising from polymorphic forms or solvate formation during crystallization?

- Methodological Answer :

- Polymorph screening : Test solvents (e.g., ethanol, acetonitrile) under varying temperatures. Use powder XRD to differentiate polymorphs.

- Solvate identification : TGA-DSC detects solvent loss events. Pair with Hirshfeld surface analysis to map host-guest interactions.

- Validation : Cross-reference with Cambridge Structural Database (CSD) entries to identify known solvates/polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.